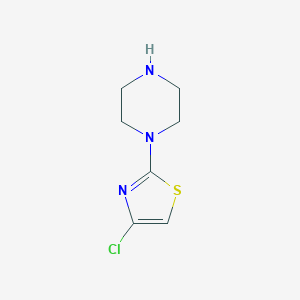

4-Chloro-2-(piperazin-1-yl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-(piperazin-1-yl)thiazole is a useful research compound. Its molecular formula is C7H10ClN3S and its molecular weight is 203.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-Chloro-2-(piperazin-1-yl)thiazole, exhibit promising antimicrobial properties. A study synthesized various thiazole-piperazine derivatives and evaluated their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, although they were generally less potent than standard antibiotics like chloramphenicol and ketoconazole .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 100-400 | Gram-positive and Gram-negative bacteria |

| Chloramphenicol | 25-50 | Reference for comparison |

| Ketoconazole | 25-50 | Reference for fungal activity |

Anticonvulsant Properties

In addition to antimicrobial effects, thiazole derivatives have been investigated for their anticonvulsant activities. Certain compounds derived from thiazoles demonstrated significant protection in electroshock seizure tests, indicating their potential use in treating epilepsy . The structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring can enhance anticonvulsant efficacy.

Synthesis of Thiazole Derivatives

The synthesis of this compound typically involves multi-step chemical processes. The general procedure includes:

- Formation of the Thiazole Ring : This step involves the reaction of appropriate precursors to create the thiazole framework.

- Piperazine Substitution : The piperazine moiety is introduced through nucleophilic substitution reactions.

- Chlorination : Chlorine is introduced to obtain the final product with the desired substitution pattern.

Antimicrobial Efficacy

A study published in the Journal of Chemistry evaluated a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives against various microorganisms. The findings indicated that while most compounds had moderate activity against Staphylococcus aureus and E. faecalis, only a few showed enhanced activity compared to established antibiotics .

Anticonvulsant Activity

Another research highlighted the anticonvulsant potential of thiazole derivatives, where specific compounds demonstrated significant protective effects in animal models of seizures . The study emphasized that modifications in the molecular structure could lead to improved therapeutic outcomes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the thiazole ring undergoes nucleophilic displacement, particularly with amine-containing reagents. For example:

-

Piperazine Substitution : The compound reacts with piperazine derivatives to form bis-piperazine-thiazole hybrids. This reaction typically occurs under reflux in ethanol or DMF, yielding products with >80% efficiency .

-

Amination : Primary/secondary amines (e.g., benzylamine) displace the chlorine atom in the presence of a base (K₂CO₃) at 80–100°C .

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperazine | Reflux in ethanol, 2 h | Bis-piperazine-thiazole hybrids | 88 | |

| Benzylamine | K₂CO₃, DMF, 80°C, 6 h | 4-(Benzylamino)-2-(piperazin-1-yl)thiazole | 72 |

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and heterocyclization reactions, forming fused or bridged heterocycles:

-

Thiadiazole Formation : Reacts with hydrazonoyl chlorides (e.g., N-arylbenzohydrazonoyl chloride) under basic conditions to yield bis(1,3,4-thiadiazole) derivatives. This proceeds via HCl elimination and intramolecular cyclization .

-

Thiazolidinone Synthesis : Condensation with thioglycolic acid forms thiazolidinone derivatives, leveraging the thiazole ring’s reactivity .

Table 2: Cyclization Reactions and Yields

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazonoyl chloride | Et₃N, CH₃CN, reflux, 8 h | Bis(1,3,4-thiadiazole) derivatives | 48–63 | |

| Thioglycolic acid | H₂SO₄, 100°C, 4 h | Thiazolidinone analogues | 65 |

Formation of Bioactive Hybrids

The compound serves as a scaffold for synthesizing pharmacologically active hybrids:

-

Anticancer Agents : Coupling with pyridazinone or triazole moieties enhances cytotoxicity. For instance, hybrid 6 (pyridazinone-thiazole) showed IC₅₀ = 2.01 µM against HT29 colon cancer cells .

-

Anticonvulsants : Reaction with pyrazoline derivatives produces hybrids with ED₅₀ values as low as 18.4 mg/kg in seizure models .

Key Reaction Pathway :

4-Chloro-thiazole+PyridazinoneDMAP, DCCHybrid (IC50=2.01 μM)

Conditions: Dichloromethane, room temperature, 12 h .

Reaction Mechanisms and Conditions

-

Nucleophilic Aromatic Substitution : The chlorine atom’s electrophilicity is enhanced by electron-withdrawing effects of the thiazole ring, facilitating attack by amines .

-

Heterocyclization : Base-mediated deprotonation initiates cyclization, as seen in thiadiazole formation .

-

Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) improve reaction kinetics by stabilizing transition states .

Functional Group Compatibility

Eigenschaften

CAS-Nummer |

1379316-33-2 |

|---|---|

Molekularformel |

C7H10ClN3S |

Molekulargewicht |

203.69 |

IUPAC-Name |

4-chloro-2-piperazin-1-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10ClN3S/c8-6-5-12-7(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2 |

InChI-Schlüssel |

RONHBPYLQWCXBG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC(=CS2)Cl |

Kanonische SMILES |

C1CN(CCN1)C2=NC(=CS2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.